3-(4-(Isopropylsulfonyl)benzamido)benzofuran-2-carboxamide
Description
3-(4-(Isopropylsulfonyl)benzamido)benzofuran-2-carboxamide is a complex organic compound that belongs to the benzofuran class of compounds. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Properties
IUPAC Name |
3-[(4-propan-2-ylsulfonylbenzoyl)amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c1-11(2)27(24,25)13-9-7-12(8-10-13)19(23)21-16-14-5-3-4-6-15(14)26-17(16)18(20)22/h3-11H,1-2H3,(H2,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FETKSJQSFHLPFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-(Isopropylsulfonyl)benzamido)benzofuran-2-carboxamide typically involves a combination of directed C–H arylation and transamidation chemistry. The process begins with the installation of an 8-aminoquinoline directing group, followed by palladium-catalyzed C–H arylation to introduce aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold. The final step involves a one-pot, two-step transamidation procedure to achieve the desired benzofuran-2-carboxamide derivative . This method is highly efficient and modular, making it suitable for generating structurally diverse benzofuran derivatives.
Chemical Reactions Analysis
3-(4-(Isopropylsulfonyl)benzamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-(4-(Isopropylsulfonyl)benzamido)benzofuran-2-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a valuable scaffold for the development of new synthetic methodologies and the exploration of structure-activity relationships.
Biology: The compound’s biological activities make it a candidate for studying cellular processes and interactions.
Medicine: Due to its potential anti-tumor and antibacterial properties, it is being investigated for therapeutic applications.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes
Mechanism of Action
The mechanism of action of 3-(4-(Isopropylsulfonyl)benzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with various enzymes and receptors, leading to its diverse biological activities. For instance, it may inhibit certain enzymes involved in tumor growth or bacterial cell wall synthesis, thereby exerting its anti-tumor and antibacterial effects .
Comparison with Similar Compounds
3-(4-(Isopropylsulfonyl)benzamido)benzofuran-2-carboxamide can be compared with other benzofuran derivatives such as:
Methoxsalen: Used against psoriasis and eczema.
Amiodarone and Dronedarone: Antiarrhythmic medications.
Vilazodone: An antidepressant.
What sets this compound apart is its unique combination of the isopropylsulfonyl and benzamido groups, which may confer distinct biological activities and chemical reactivity.
Biological Activity
3-(4-(Isopropylsulfonyl)benzamido)benzofuran-2-carboxamide is a novel compound belonging to the benzofuran class, which has garnered attention for its diverse biological activities. This compound is characterized by a unique structure that incorporates both isopropylsulfonyl and benzamido groups, potentially conferring distinct pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- IUPAC Name : 3-[(4-propan-2-ylsulfonylbenzoyl)amino]-1-benzofuran-2-carboxamide
- Molecular Formula : C19H18N2O5S
- Molecular Weight : 386.4 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in tumor growth and bacterial cell wall synthesis, contributing to its anti-tumor and antibacterial effects.
- Cell Signaling Pathways : It is suggested that the compound interacts with various receptors and signaling pathways, influencing cellular processes such as apoptosis and proliferation.
Antitumor Activity
Research indicates that compounds within the benzofuran class exhibit significant anticancer properties. For instance, studies have shown that similar derivatives can effectively inhibit cancer cell proliferation in various human cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (breast cancer) | TBD |
| Comparison Compound A | HCT116 (colon cancer) | 0.16 |
| Comparison Compound B | A549 (lung cancer) | 0.28 |
The specific IC50 values for this compound are yet to be determined but are expected to be comparable to other effective benzofuran derivatives.
Antibacterial Activity
The compound has shown promise in preliminary studies against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis, similar to other sulfonamide-containing compounds.
Case Studies
- Study on Anticancer Effects : A recent study evaluated the anticancer efficacy of several benzofuran derivatives, including this compound. The results indicated a dose-dependent inhibition of cell growth in MCF-7 cells, with ongoing investigations into its selectivity and mechanism.
- Antibacterial Screening : Another study assessed the antibacterial properties of related compounds against Gram-positive and Gram-negative bacteria. The results suggested that compounds with similar structural motifs exhibited significant antibacterial activity, warranting further exploration of this compound.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it can be compared with other known benzofuran derivatives:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Methoxsalen | Antipsoriatic | |
| Amiodarone | Antiarrhythmic | |
| Dronedarone | Antiarrhythmic |
These comparisons highlight the potential therapeutic applications of this compound in oncology and infectious diseases.
Q & A
Q. What are the key considerations in designing a multi-step synthesis route for 3-(4-(Isopropylsulfonyl)benzamido)benzofuran-2-carboxamide?
- Methodological Answer : The synthesis typically involves: (1) Preparation of the benzofuran-2-carboxamide core via cyclization of substituted salicylaldehydes or coupling reactions. (2) Introduction of the 4-(isopropylsulfonyl)benzamido group using Pd-catalyzed C-H arylation or amidation reactions (e.g., transamidation with activated esters) . (3) Final purification via column chromatography or recrystallization. Critical parameters include temperature control during sulfonylation (to avoid decomposition) and stoichiometric optimization of coupling agents (e.g., HATU or EDCI) for amide bond formation .
Q. Which spectroscopic techniques are essential for characterizing the compound’s structure?
- Methodological Answer :
- NMR (¹H/¹³C, 2D-COSY/HSQC): Resolves benzofuran ring protons (δ 6.8–7.9 ppm) and confirms sulfonamide group integration .
- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1680 cm⁻¹) and sulfonyl S=O vibrations (~1350 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ with <2 ppm error) .
Q. How can reaction yields be optimized during the sulfonylation step?
- Methodological Answer : Use a two-fold excess of isopropylsulfonyl chloride in anhydrous DCM with a base (e.g., pyridine or DMAP) at 0–5°C to minimize side reactions. Monitor progress via TLC (Rf = 0.3–0.4 in EtOAc/hexane). Post-reaction, quench with ice-water and extract with ethyl acetate to isolate the sulfonamide intermediate (>75% yield) .
Advanced Research Questions
Q. How can computational chemistry methods predict the reactivity of intermediates in the synthesis?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states for C-H activation during arylation. Reaction path searches using GRRM or AFIR algorithms identify low-energy pathways, reducing trial-and-error experimentation. For example, simulations predict steric hindrance at the benzofuran C3 position, guiding regioselective functionalization .
Q. What strategies resolve contradictions in bioactivity data across substituted benzofuran carboxamides?
- Methodological Answer : Apply multivariate statistical analysis (e.g., PCA or PLS) to correlate structural features (e.g., sulfonyl group electronegativity, benzofuran ring planarity) with bioactivity. For instance, QSAR models show that bulkier substituents (e.g., isopropylsulfonyl) enhance target binding affinity but reduce solubility, requiring trade-off optimization .
Q. How can advanced reactor designs improve scalability of the synthesis?
- Methodological Answer : Continuous-flow microreactors enhance heat/mass transfer during exothermic steps (e.g., sulfonylation). For example, a packed-bed reactor with immobilized Pd catalysts reduces catalyst leaching in C-H arylation, achieving >90% conversion at 80°C. Process analytical technology (PAT) monitors real-time pH and temperature to maintain reproducibility .
Q. What experimental approaches validate the compound’s mechanism of action in enzyme inhibition studies?
- Methodological Answer : (1) Enzyme Kinetics : Measure IC₅₀ values via fluorometric assays (e.g., using recombinant kinases). (2) Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to confirm competitive inhibition. (3) X-ray Crystallography : Resolves ligand-enzyme co-crystal structures to identify key interactions (e.g., hydrogen bonding with the sulfonyl group) .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility profiles of benzofuran carboxamides?
- Methodological Answer : Discrepancies arise from solvent polarity and crystallinity variations. Use standardized protocols:
- Dynamic Light Scattering (DLS) : Measures aggregation in aqueous buffers (pH 7.4).
- Thermogravimetric Analysis (TGA) : Assesses hydrate formation, which alters solubility.
Cross-validate with computational solubility predictors (e.g., COSMO-RS) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
